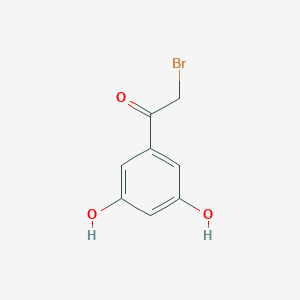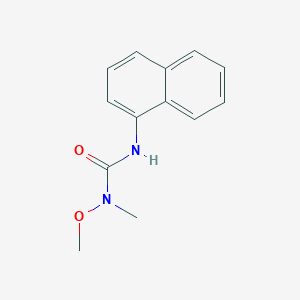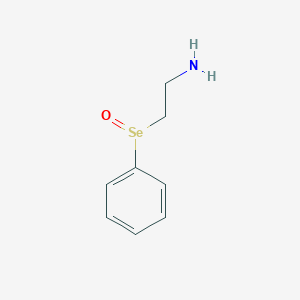
Phenyl 2-aminoethyl selenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-aminoethyl selenoxide is a chemical compound that belongs to the family of selenoxides. It is an important intermediate in the synthesis of various organic compounds. In recent years, phenyl 2-aminoethyl selenoxide has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of phenyl 2-aminoethyl selenoxide is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides and epoxides. In medicinal chemistry, phenyl 2-aminoethyl selenoxide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of phenyl 2-aminoethyl selenoxide are not well studied. However, it has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been reported to have anti-inflammatory properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 2-aminoethyl selenoxide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for an extended period. However, it has some limitations in lab experiments. It is toxic and can cause skin and eye irritation. It should be handled with care and disposed of properly.
Orientations Futures
There are several future directions for research on phenyl 2-aminoethyl selenoxide. One direction is to investigate its potential as an anti-cancer agent. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. Another direction is to explore its potential as a precursor for the synthesis of selenium-containing polymers. Phenyl 2-aminoethyl selenoxide can be used as a building block for the synthesis of various polymers with unique properties. Finally, more studies are needed to understand the biochemical and physiological effects of phenyl 2-aminoethyl selenoxide. Its antioxidant and anti-inflammatory properties need to be further investigated in animal models and clinical trials.
Conclusion
In conclusion, phenyl 2-aminoethyl selenoxide is an important intermediate in the synthesis of various organic compounds. It has potential applications in organic synthesis, medicinal chemistry, and materials science. It has been investigated for its potential as an anti-cancer agent and as a precursor for the synthesis of selenium-containing polymers. Further studies are needed to understand its mechanism of action, efficacy, and safety. Its biochemical and physiological effects need to be further investigated in animal models and clinical trials.
Méthodes De Synthèse
Phenyl 2-aminoethyl selenoxide can be synthesized by the oxidation of phenyl 2-aminoethyl sulfide using hydrogen peroxide or m-chloroperbenzoic acid. The reaction takes place in the presence of a catalyst such as sodium tungstate or sodium molybdate. The yield of phenyl 2-aminoethyl selenoxide depends on the reaction conditions such as the amount of oxidant, temperature, and time of reaction.
Applications De Recherche Scientifique
Phenyl 2-aminoethyl selenoxide has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of various organic compounds such as β-lactams, aziridines, and imidazoles. In medicinal chemistry, phenyl 2-aminoethyl selenoxide has been investigated for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In materials science, phenyl 2-aminoethyl selenoxide has been used as a precursor for the synthesis of selenium-containing polymers.
Propriétés
Numéro CAS |
106929-78-6 |
|---|---|
Nom du produit |
Phenyl 2-aminoethyl selenoxide |
Formule moléculaire |
C8H11NOSe |
Poids moléculaire |
216.15 g/mol |
Nom IUPAC |
2-phenylseleninylethanamine |
InChI |
InChI=1S/C8H11NOSe/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7,9H2 |
Clé InChI |
BHCAZEJGPACTOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se](=O)CCN |
SMILES canonique |
C1=CC=C(C=C1)[Se](=O)CCN |
Autres numéros CAS |
106929-78-6 |
Synonymes |
PAESeO phenyl 2-aminoethyl selenoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



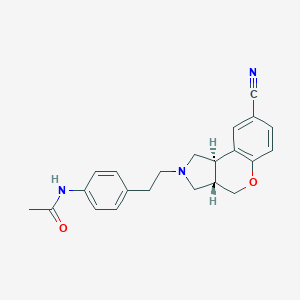
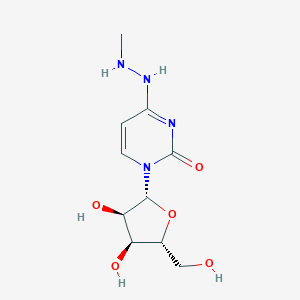
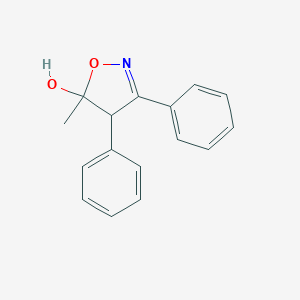
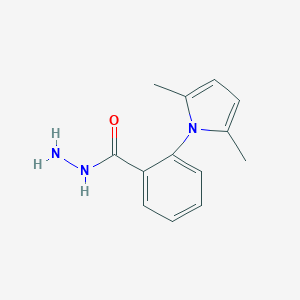
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
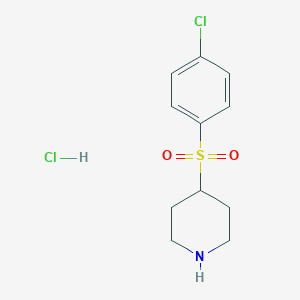
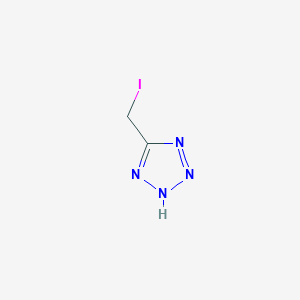
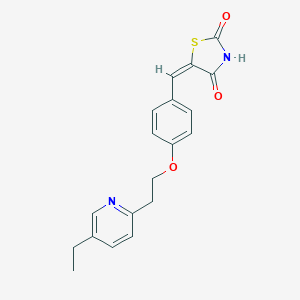

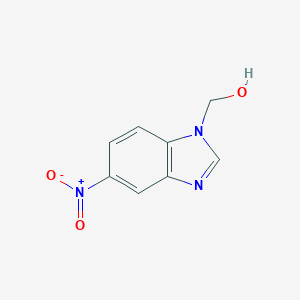
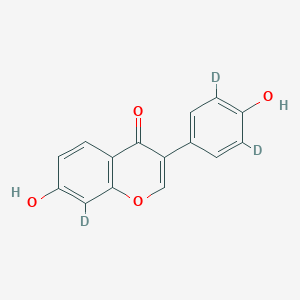
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
